A Technical Guide to 3'-(O-Methyl)inosine (CAS 75479-64-0): Properties, Analysis, and Applications in Molecular Biology and Drug Discovery
A Technical Guide to 3'-(O-Methyl)inosine (CAS 75479-64-0): Properties, Analysis, and Applications in Molecular Biology and Drug Discovery
Executive Summary
3'-(O-Methyl)inosine is a synthetically modified purine nucleoside, an analog of the naturally occurring inosine. While inosine plays critical roles in RNA editing and metabolism, the strategic placement of a methyl group on the 3'-hydroxyl of the ribose moiety endows 3'-(O-Methyl)inosine with unique chemical properties that make it an invaluable tool for researchers, particularly in the fields of oligonucleotide synthesis, molecular biology, and therapeutic development. Its primary function is as a chain terminator, preventing polymerase-mediated extension of nucleic acid strands. This guide provides an in-depth examination of its physicochemical properties, outlines robust analytical methods for its characterization, and explores its current and potential applications, offering a comprehensive resource for scientists and drug development professionals.
Introduction: The Significance of Modified Nucleosides
The landscape of molecular biology and drug development has been reshaped by our understanding of nucleoside modifications. In nature, these modifications form the basis of epitranscriptomics, where changes to RNA nucleosides like the deamination of adenosine to inosine can regulate gene expression, protein function, and immune responses without altering the DNA blueprint.[1][2] Inosine (I), for instance, is a pivotal molecule formed by adenosine deaminase acting on RNA (ADAR) enzymes.[1] It is interpreted as guanosine (G) by the cellular machinery, leading to profound functional consequences in mRNA translation and structure.[1][3]
Building on nature's paradigm, synthetic modifications to nucleosides have unlocked powerful therapeutic and diagnostic strategies. Methylation of the ribose is a common and highly effective modification. 2'-O-Methyl (2'-OMe) modifications are widely incorporated into antisense oligonucleotides and siRNAs to enhance nuclease resistance and improve binding affinity to target RNA.[4] In contrast, methylation at the 3'-position, as seen in 3'-(O-Methyl)inosine, serves a different but equally critical purpose. By capping the 3'-hydroxyl group, it creates a steric and chemical block that prevents the formation of a 3'-5' phosphodiester bond, effectively terminating nucleic acid chain elongation.[5] This property makes it an essential reagent for controlling oligonucleotide synthesis and a powerful tool in various molecular biology assays.
Physicochemical Properties
The identity and behavior of 3'-(O-Methyl)inosine are defined by its chemical structure and resulting physical properties. A summary of its key computed and reported properties is provided below.
| Property | Value | Source |
| CAS Number | 75479-64-0 | [6] |
| Molecular Formula | C₁₁H₁₄N₄O₅ | [6][7] |
| Molecular Weight | 282.25 g/mol | [6][7] |
| Exact Mass | 282.09641956 Da | [7] |
| Appearance | White or off-white solid | [8] |
| XLogP3 | -1.3 | [7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 7 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Topological Polar Surface Area | 118 Ų | [7] |
| Storage Conditions | Sealed container, 2–8 °C or room temperature | [8] |
Synthesis and Purification: A Mechanistic Overview
While commercial suppliers provide 3'-(O-Methyl)inosine, understanding its synthesis is crucial for specialized applications or custom derivatization. A plausible synthetic route from the parent nucleoside, inosine, involves a multi-step process centered on regioselective methylation.
Caption: General synthetic workflow for 3'-(O-Methyl)inosine.
Experimental Rationale and Protocol
-
Step 1: Hydroxyl Group Protection: The causality behind this initial step is to ensure regioselectivity. The ribose ring of inosine has three hydroxyl groups (2', 3', and 5'). To methylate only the 3'-OH, the 2'- and 5'-OH groups must be chemically masked. A common strategy involves reacting inosine with a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) which preferentially reacts with the less hindered 5'-OH and 2'-OH, or by forming a cyclic 2',3'-acetonide which can be later opened and selectively protected.
-
Step 2: Regioselective Methylation: With the 2' and 5' positions blocked, the remaining free 3'-OH can be deprotonated with a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting alkoxide is a potent nucleophile that readily attacks a methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction to form the methyl ether.
-
Step 3: Deprotection: The protecting groups must be removed under conditions that do not cleave the newly formed ether bond or the sensitive N-glycosidic bond. Silyl ethers are typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF). Acid-labile protecting groups are removed with mild acidic treatment.
-
Step 4: Purification and Verification: The crude product is purified using silica gel column chromatography, leveraging the polarity difference between the product and any remaining starting materials or byproducts. The final product's identity and purity must be confirmed through the analytical methods described in the next section.
Analytical Characterization: A Self-Validating System
To ensure the integrity of any research or development work, rigorous analytical characterization of 3'-(O-Methyl)inosine is essential. The following methods provide a self-validating workflow to confirm structure and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for confirming molecular weight and obtaining structural information through fragmentation.
-
Protocol:
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar molecules like nucleosides.[9]
-
Mobile Phase: Employ a gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Perform a full scan to identify the protonated molecular ion [M+H]⁺ and a product ion scan (MS/MS) of that precursor to observe characteristic fragments.
-
-
Expected Results:
-
Precursor Ion: The expected m/z for the [M+H]⁺ ion is 283.1042.[10]
-
Fragment Ion: A characteristic and dominant fragment should be observed at approximately m/z 137, corresponding to the protonated hypoxanthine base following cleavage of the glycosidic bond.[11] This confirms the core purine structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve the compound in a deuterated solvent, such as DMSO-d₆.
-
Acquisition: Acquire a high-resolution proton spectrum (≥400 MHz).
-
-
Expected ¹H NMR Signals (relative to unmodified Inosine[12]):
-
3'-O-Methyl Group: A sharp, new singlet integrating to 3 protons, typically appearing in the range of 3.4-3.6 ppm.
-
Ribose Protons: Observable shifts in the signals for the ribose protons, particularly H2', H3', and H4', due to the electronic and conformational changes induced by the adjacent methyl ether.
-
Purine Protons: Two singlets in the aromatic region (typically >8.0 ppm) corresponding to the H2 and H8 protons of the hypoxanthine base.
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the standard for determining the purity of the compound.
-
Protocol:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the eluent using a UV detector set to the absorbance maximum of the purine ring, typically around 254-260 nm.
-
-
Expected Results: A pure sample should yield a single, sharp peak. Purity is calculated by integrating the area of the main peak relative to the total area of all observed peaks.
Applications in Research and Drug Development
The unique structure of 3'-(O-Methyl)inosine dictates its primary applications as a highly specific molecular tool.
Chain Termination in Nucleic Acid Synthesis
The core application of 3'-(O-Methyl)inosine is its function as a chain terminator. The methyl group on the 3'-hydroxyl physically blocks the nucleophilic attack required to form a new phosphodiester bond, thereby halting extension by DNA or RNA polymerases.[5]
Caption: 3'-O-Methyl group blocks polymerase-mediated chain extension.
-
Causality: Standard nucleic acid polymerization requires a free 3'-OH group to act as a nucleophile, attacking the alpha-phosphate of an incoming nucleotide triphosphate. By replacing the hydroxyl proton with a non-reactive methyl group, this essential chemical step is rendered impossible.
-
Applications:
-
Controlled Oligonucleotide Synthesis: It can be added as the final 3'-nucleoside to produce oligonucleotides that are resistant to 3'-exonucleases or to prevent undesired ligation or extension in downstream applications.
-
Research Tool: It serves as a negative control in polymerase assays or as a tool to study the mechanisms of DNA repair and replication.
-
Modulation of Oligonucleotide Structure
When incorporated internally within an oligonucleotide sequence, 3'-O-methylated monomers can force the formation of unnatural 2'-5' phosphodiester linkages instead of the canonical 3'-5' linkages.[5]
-
Mechanism and Impact: Oligonucleotides containing these 2'-5' linkages exhibit unique hybridization properties. They have been shown to bind selectively to complementary single-stranded RNA over DNA.[5] This selectivity arises because the altered backbone geometry destabilizes the duplex formed with 3'-5' DNA more significantly than the duplex formed with 3'-5' RNA.
-
Potential Applications:
-
RNA-Specific Probes: Development of diagnostic probes that specifically target RNA molecules (e.g., viral RNA or mRNA) in a background of DNA.
-
Antisense Technology: Design of antisense agents with enhanced specificity for mRNA targets, potentially reducing off-target effects on DNA.
-
Exploratory Research: A Potential Epitranscriptomic Marker?
The recent discovery of the isomeric 2'-O-Methylinosine (Im) in yeast mRNA opens an intriguing avenue of research.[13][14] The levels of Im were found to change in response to different cell growth stages and environmental stress, suggesting it is a dynamically regulated epitranscriptomic mark.[13]
This raises the hypothesis that 3'-(O-Methyl)inosine could also exist as a yet-undiscovered natural RNA modification. If found in nature, it would likely serve as a terminal mark on RNA molecules, potentially signaling for degradation, regulating translational termination, or modulating interactions with RNA-binding proteins. Future research efforts could focus on developing highly sensitive analytical methods or specific antibodies to screen for the presence of 3'-(O-Methyl)inosine in biological systems.
Conclusion and Future Outlook
3'-(O-Methyl)inosine (CAS 75479-64-0) is more than just a catalog chemical; it is a precision tool for the molecular scientist. Its defining characteristic as a chain terminator provides absolute control over nucleic acid elongation, an essential capability for modern oligonucleotide synthesis and molecular biology research. While its role as a synthetic tool is well-established, the potential for its internal incorporation to create RNA-selective probes and the tantalizing possibility that it exists as a natural RNA modification present exciting frontiers for future investigation. As our ability to dissect the molecular complexities of the cell improves, the applications for precisely engineered nucleosides like 3'-(O-Methyl)inosine will undoubtedly continue to expand, driving innovation in both basic research and therapeutic development.
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